N-amino-N'-methylcarbamimidothioic acid
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Overview
Description
N-amino-N’-methylcarbamimidothioic acid is a chemical compound with a unique structure that includes both amino and methylcarbamimidothioic functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-amino-N’-methylcarbamimidothioic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of methyl isothiocyanate with hydrazine hydrate, followed by subsequent steps to introduce the amino group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of N-amino-N’-methylcarbamimidothioic acid may involve large-scale reactions using similar precursors. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated control systems to maintain optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-amino-N’-methylcarbamimidothioic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
The reactions of N-amino-N’-methylcarbamimidothioic acid typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of N-amino-N’-methylcarbamimidothioic acid may produce sulfoxides or sulfones, while reduction may yield amines or thiols.
Scientific Research Applications
N-amino-N’-methylcarbamimidothioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-amino-N’-methylcarbamimidothioic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-amino-N’-methylcarbamimidothioic acid can be compared with other similar compounds, such as:
N-methylcarbamimidothioic acid: This compound lacks the amino group, which may affect its reactivity and biological activity.
N-amino-N’-ethylcarbamimidothioic acid: This compound has an ethyl group instead of a methyl group, which may influence its physical and chemical properties.
Properties
IUPAC Name |
N-amino-N'-methylcarbamimidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N3S/c1-4-2(6)5-3/h3H2,1H3,(H2,4,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVZQOAHCSKAAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(NN)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN=C(NN)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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